

Application Note: Chromatographic Separation of Repaglinide and Repaglinide Ethyl Ester

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Compound of Interest

Compound Name: Repaglinide ethyl ester

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Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Repaglinide and its process-related impurity, **Repaglinide ethyl ester**. The developed isocratic method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing of Repaglinide in bulk drug substances and finished pharmaceutical products.

Introduction

Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[1][2][3][4] During the synthesis or storage of Repaglinide, various impurities can form, one of which is the **Repaglinide ethyl ester**. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the drug product. This protocol provides a detailed procedure for the chromatographic separation of Repaglinide from its ethyl ester impurity.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[\[2\]](#)
- Chemicals:
 - Repaglinide reference standard
 - **Repaglinide ethyl ester** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methods for the analysis of Repaglinide and its related substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	245 nm
Injection Volume	20 μ L
Run Time	Approximately 15 minutes

Detailed Experimental Protocol

Preparation of Mobile Phase

- **Phosphate Buffer (0.05M):** Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 μ m membrane filter.
- **Mobile Phase:** Mix the filtered phosphate buffer and acetonitrile in a ratio of 40:60 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions

- **Repaglinide Stock Solution (1000 μ g/mL):** Accurately weigh about 25 mg of Repaglinide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Repaglinide Ethyl Ester Stock Solution (1000 μ g/mL):** Accurately weigh about 25 mg of Repaglinide ethyl ester reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Working Standard Solution: Prepare a mixed working standard solution containing Repaglinide (e.g., 100 µg/mL) and **Repaglinide ethyl ester** (e.g., 10 µg/mL) by appropriate dilution of the stock solutions with the mobile phase.

Preparation of Sample Solution

- Accurately weigh a quantity of the test sample (e.g., powdered tablets or bulk drug) equivalent to about 25 mg of Repaglinide and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

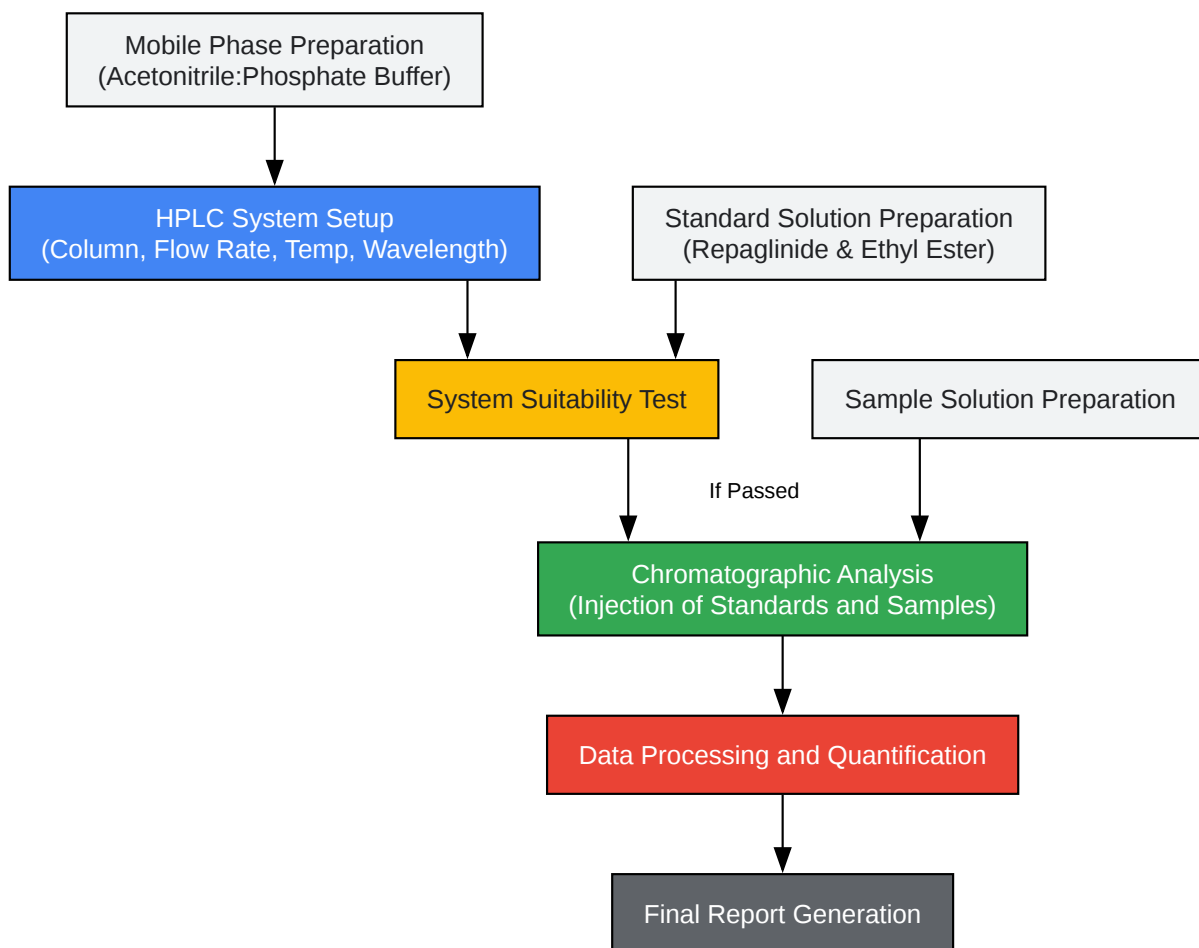
Before sample analysis, inject the working standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be:

- Tailing factor for Repaglinide peak: Not more than 2.0
- Theoretical plates for Repaglinide peak: Not less than 2000
- Relative standard deviation (RSD) for peak areas: Not more than 2.0%

Analysis Procedure

- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and identify the peaks of Repaglinide and **Repaglinide ethyl ester** based on their retention times obtained from the standard chromatogram.
- Calculate the amount of **Repaglinide ethyl ester** in the sample using the peak areas.

Visualization of the Experimental Workflow



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Caption: Workflow for the chromatographic separation of Repaglinide and its ethyl ester.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of Repaglinide and its ethyl ester impurity. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it readily implementable in a quality control setting. Validation of this method as per ICH guidelines is recommended before its application in routine analysis.[1]

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